(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine
Description
Key Bond Lengths and Angles
- C–N bond lengths :
- C–F bond lengths : 1.32–1.35 Å (consistent with trifluoromethyl groups).
- Dihedral angles :
Table 2: Conformational Energy Barriers
| Conformation | Energy Barrier (kcal/mol) | Source |
|---|---|---|
| Staggered (anti) | 0.0 (reference) | |
| Eclipsed (gauche) | 2.7–3.5 | |
| Fully eclipsed (syn) | 5.0–6.2 |
Conformational Flexibility
The trifluoromethyl group introduces rotational barriers due to steric hindrance and electronic repulsion. Molecular dynamics simulations reveal two dominant conformers:
- Anti-conformer : The trifluoromethyl group is oriented away from the naphthalene ring, minimizing van der Waals repulsion.
- Gauche-conformer : The CF₃ group forms a 60° dihedral angle with the benzyl ring, enabling partial π-stacking with the naphthalene system.
PubChem3D models indicate that the lowest-energy conformer adopts a compact geometry, with the naphthalene and benzyl rings forming a 70° dihedral angle.
Crystallographic Data and Solid-State Arrangement
X-ray crystallographic studies of related compounds provide indirect insights into the solid-state behavior of this molecule.
Hypothetical Unit Cell Parameters (Inferred from Analogues)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Unit Cell Dimensions | a = 10.2 Å, b = 6.8 Å, c = 14.5 Å; β = 105° | |
| Z (Molecules per Unit Cell) | 4 |
Packing Interactions
- Hydrogen bonding : The amine group participates in N–H···F interactions with adjacent CF₃ groups (distance: 2.8–3.0 Å).
- π-Stacking : Naphthalene rings align in a offset parallel arrangement (interplanar distance: 3.4 Å).
- Van der Waals forces : CF₃ groups engage in close contacts (3.3–3.5 Å) with aromatic protons.
Table 3: Key Interatomic Distances in Solid State
| Interaction | Distance (Å) | Source |
|---|---|---|
| N–H···F (CF₃) | 2.85 | |
| C–H···π (naphthalene) | 3.40 | |
| CF₃···CF₃ | 3.35 |
Absolute Configuration
The R configuration at the chiral center has been confirmed for analogues using resonant scattering in X-ray diffraction. For this compound, the Flack parameter (a measure of chirality in crystallography) would likely be near 0.0, consistent with enantiopure samples.
Properties
IUPAC Name |
(1R)-1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23/h2-12,14,24H,13H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZHQHCTCAKCU-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine, also known as (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHFN
- Molecular Weight : 329.36 g/mol
- CAS Number : 1229512-52-0
- IUPAC Name : (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine hydrochloride
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may function as a selective inhibitor of certain pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.
Pharmacological Effects
-
Anticancer Activity :
- Studies have demonstrated that (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown potency in inhibiting the growth of Jurkat T cells and A-431 epidermoid carcinoma cells with IC values comparable to standard chemotherapeutics like doxorubicin .
- The structure–activity relationship (SAR) analyses suggest that the presence of the naphthalene moiety is crucial for its anticancer properties, as it facilitates hydrophobic interactions with target proteins .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC Value | Reference |
|---|---|---|---|
| Anticancer | Jurkat T Cells | < 10 µM | |
| Anticancer | A-431 Cells | < 15 µM | |
| Neuroprotection | Neuronal Models | Not specified |
Case Study 1: Anticancer Efficacy in Jurkat Cells
In a controlled study, (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine was administered to Jurkat cells over a range of concentrations. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic events.
Case Study 2: Neuroprotective Potential in Animal Models
In a recent animal study involving models of induced neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The mechanism was hypothesized to involve modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.
Scientific Research Applications
Antidepressant Activity
Research has shown that compounds similar to (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine exhibit potential antidepressant properties. Studies indicate that the naphthalene moiety can enhance the binding affinity to serotonin receptors, leading to increased serotonin levels in the brain, which is crucial for mood regulation .
Antipsychotic Properties
The compound's structural features suggest potential antipsychotic effects. The trifluoromethyl group is known to influence the pharmacokinetics of drugs, enhancing their therapeutic efficacy while minimizing side effects. This aspect has been explored in various preclinical models .
Case Study: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity and modulation of dopamine pathways .
Data Table: Summary of Research Findings
Chemical Synthesis
(R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of novel therapeutic compounds with improved efficacy and safety profiles .
Toxicological Studies
While exploring its applications, it is essential to consider the toxicity profile of (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine. Preliminary studies indicate a favorable safety margin; however, further toxicological assessments are necessary to establish comprehensive safety data before clinical applications can be fully endorsed .
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
(a) Cinacalcet (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(Trifluoromethyl)phenyl)propan-1-amine
- Molecular Formula : C₂₂H₂₂F₃N
- Key Differences :
- Chain Length : Propyl linker in Cinacalcet vs. ethyl in the target compound.
- Pharmacology : Cinacalcet is FDA-approved for hyperparathyroidism, acting as a calcium-sensing receptor (CaSR) agonist. The shorter ethyl chain in the target compound may alter receptor binding kinetics .
- Synthesis : Cinacalcet is synthesized via reductive amination using low-metal-content catalysts, while the target compound requires stereospecific alkylation of benzylamines .
(b) Stereoisomers
- (S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(Trifluoromethyl)phenyl)propan-1-amine (CAS: 2059891-97-1):
(c) Positional Isomers
- Yield: Synthesized in quantitative yield via Ti(Oi-Pr)₄-mediated condensation, demonstrating easier accessibility compared to the 1-yl analog .
Functional Group Modifications
(a) Trifluoromethyl Substitution
- 3-(Trifluoromethyl)benzyl vs. Example: (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS: 1428185-71-0) shows similar CaSR activity but higher metabolic stability .
(b) Diazirine-Containing Analogs
- (E)-N,6,6-Trimethyl-N-((5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)hept-2-en-4-yn-1-amine ():
- Incorporates a photoreactive diazirine group for target identification studies.
- Application : Used in photoaffinity labeling, unlike the target compound, which lacks such functionalization .
Preparation Methods
Asymmetric Hydrogenation of Starting Material
Starting Material:
The synthesis typically begins with 1-acetonaphthone as the precursor, which undergoes asymmetric hydrogenation to produce the chiral alcohol (S)-1-(naphthalene-1-yl)ethanol . This step is crucial for enantioselectivity, often employing chiral catalysts.
- Use of a chiral Ru-based catalyst, such as (S,S)-Diop-RuCl₂-(S)-i-Bu-BIMAH, in an inert solvent (e.g., ethanol or methanol).
- Hydrogen gas at pressures around 30 bar is introduced, with the reaction stirred at approximately 25°C for 16 hours to ensure high enantiomeric excess (ee).
- The process is optimized to favor formation of the (S)-enantiomer, which is essential for subsequent steps.
- The process yields the (S)-1-(naphthalene-1-yl)ethanol with high ee (>90%), as documented in patent CN104045568A.
Conversion to Chiral Amine via Derivatization and Reduction
Step A: Formation of Naphthyl Ethyl Sulfonate Derivative
- The alcohol is converted into its sulfonate ester, such as (S)-1-(naphthalene-1-yl)ethylsulfonate , using sulfonyl chloride derivatives in the presence of a base like pyridine or triethylamine.
Step B: Azidation
- The sulfonate is subjected to nucleophilic substitution with sodium azide, replacing the sulfonate group with an azide, forming (S)-1-(naphthalene-1-yl)ethyl azide .
Step C: Hydrogenation to the Amine
- The azide intermediate is reduced to the primary amine using catalytic hydrogenation, typically employing palladium on carbon (Pd/C) or Raney Nickel under hydrogen atmosphere at mild conditions.
- Patent WO2014178068A2 describes this route, emphasizing the use of toluene, xylene, or acetonitrile as solvents and Raney Nickel as a cost-effective reducing agent.
Synthesis of the Target Compound via Condensation
Step 1: Formation of the Imine or Enamine Intermediate
- The chiral amine reacts with 3-(trifluoromethyl)benzaldehyde or its derivative in a suitable solvent (e.g., methanol or ethyl acetate) to form an imine or enamine.
Step 2: Reduction to Final Product
- The imine/enamine is reduced using hydrogen gas in the presence of a metal catalyst (Raney Nickel or platinum-based catalysts).
- This step yields (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine with high stereoselectivity, owing to the chiral precursor.
Step 3: Salt Formation
- The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or ethyl acetate, resulting in high purity (>99.9%) as documented in patent examples.
- Patent CN104045568A and WO2014178068A2 provide detailed protocols, including solvent choices, reaction temperatures (25°C–80°C), and purification steps, emphasizing the use of hydrogenation and condensation under mild conditions.
Additional Considerations and Optimizations
| Aspect | Details | References |
|---|---|---|
| Catalysts | Chiral Ru complexes, Raney Nickel, Pd/C | , |
| Solvents | Ethanol, methanol, acetonitrile, ethyl acetate | , |
| Reaction Conditions | Hydrogen pressures of 30-50 bar, temperatures 25°C–80°C | ,, |
| Enantiomeric Excess | Achieved >90% ee through asymmetric hydrogenation | , |
| Purification | Filtration, washing with ethyl acetate, recrystallization | , |
Summary of the Preparation Strategy
The synthesis of (R)-1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine involves:
- Asymmetric hydrogenation of 1-acetonaphthone to obtain enantiomerically enriched alcohol.
- Conversion of alcohol to azide via sulfonate ester formation followed by nucleophilic substitution.
- Catalytic hydrogenation of azide to primary amine.
- Condensation of the chiral amine with 3-(trifluoromethyl)benzaldehyde or related derivatives.
- Final salt formation to produce the hydrochloride or other pharmaceutically acceptable salts.
This methodology emphasizes cost-effectiveness, high stereoselectivity, and scalability, supported by extensive patent literature and research findings.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., naphthyl proton signals at δ 7.2–8.5 ppm, trifluoromethyl benzyl protons at δ 4.3–4.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to validate enantiopurity (>99% ee) .
What advanced strategies resolve enantiomeric impurities during synthesis?
Q. Advanced
- Enzymatic Resolution : Transaminases (e.g., ω-transaminase) selectively convert undesired (S)-enantiomers to ketones, leaving the (R)-form intact. Optimize enzyme loading (10–20 mg/g substrate) and pH (7.5–8.5) for maximal enantioselectivity .
- Chiral Auxiliaries : Use (R)-proline derivatives to induce asymmetric induction during reductive amination .
How can researchers design assays to study receptor interactions?
Q. Advanced
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) to serotonin/dopamine receptors. Competitive displacement curves with known ligands (e.g., ketanserin for 5-HT2A) validate specificity .
- Computational Docking : Molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 6A93 for 5-HT2A) to predict binding poses. Key interactions include π-π stacking (naphthyl group) and hydrophobic contacts (trifluoromethyl) .
How to address contradictions in biological activity data across studies?
Q. Advanced
- Orthogonal Assays : Combine cell-based (e.g., cAMP inhibition) and in vitro (e.g., enzyme inhibition) assays to confirm activity. For example, discrepancies in IC50 values may arise from cell permeability differences .
- Control Experiments : Use enantiomerically pure standards and validate compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) .
What structural features influence reactivity and pharmacological properties?
Q. Basic
- Naphthalen-1-yl Group : Enhances lipophilicity (logP ~3.5) and π-π interactions with aromatic receptor residues.
- Trifluoromethyl Benzyl : Improves metabolic stability and electron-withdrawing effects for electrophilic reactivity.
- Chiral Center : (R)-configuration critical for receptor selectivity (e.g., 10-fold higher 5-HT2A affinity vs. (S)-enantiomer) .
How can computational modeling guide structure-activity relationship (SAR) studies?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability and hydrogen bond networks. Example: Trifluoromethyl stabilizes interactions with Leu228 in 5-HT2A .
What are the stability profiles of the compound under varying storage conditions?
Q. Advanced
-
Stress Testing : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:
Condition Degradation Products % Purity Loss Heat Deaminated derivative 5–8% Light Oxidized naphthyl byproduct 10–12% Stabilize with antioxidant (0.1% BHT) and amber glass storage .
What are common impurities, and how are they detected?
Q. Basic
- Regioisomers : N-(2-naphthyl) byproducts identified via HPLC retention time shifts (ΔRt ≥2 min) .
- Diastereomers : Chiral chromatography resolves (R,R) and (R,S) forms (e.g., Chiralcel® OD-H column) .
- Residual Solvents : GC-MS detects ethanol/THF (ICH Q3C limits: <5000 ppm) .
How to investigate metabolic pathways and enzyme interactions?
Q. Advanced
- Cytochrome P450 Inhibition : Incubate with human liver microsomes (HLM) and CYP probes (e.g., midazolam for CYP3A4). Measure IC50 via LC-MS/MS.
- Metabolite Profiling : UPLC-QTOF identifies hydroxylated (m/z +16) or glucuronidated (m/z +176) metabolites. Example: Major metabolite formed via naphthyl hydroxylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
